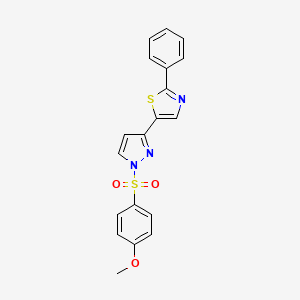

5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Beschreibung

Historical Development of Pyrazole-Thiazole Hybrid Compounds

The synthesis of pyrazole-thiazole hybrids traces its origins to the early exploration of heterocyclic compounds in the mid-20th century, when researchers began combining nitrogen- and sulfur-containing rings to exploit synergistic pharmacological effects. The Hantzsch thiazole synthesis, first reported in 1887, provided a foundational method for constructing thiazole rings via the reaction of α-halo ketones with thioamides. By the 1990s, advances in cyclocondensation techniques enabled the integration of pyrazole moieties, leading to the first generation of pyrazole-thiazole hybrids. A pivotal breakthrough occurred in the early 2000s with the introduction of sulfonyl groups at the pyrazole N1 position, which improved metabolic stability and target affinity. For instance, the incorporation of a 4-methoxyphenylsulfonyl group in 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole was shown to enhance electronic delocalization across the hybrid scaffold, as confirmed by DFT calculations. Modern methodologies, such as the IBX-mediated oxidation of pyrazolyl-methanols and phenacyl bromide-based heterocyclization, now allow for precise control over substitution patterns.

Significance of Heterocyclic Hybrids in Medicinal Chemistry

Pyrazole-thiazole hybrids occupy a critical niche in drug discovery due to their ability to engage multiple biological targets simultaneously. The thiazole ring contributes to π-π stacking interactions with enzyme active sites, while the pyrazole moiety facilitates hydrogen bonding via its NH group. Molecular hybridization strategies, which merge these pharmacophores, have yielded compounds with enhanced antibacterial efficacy against multidrug-resistant strains like Staphylococcus aureus (MIC values: 2–8 µg/mL). Additionally, the sulfonyl group in this compound introduces steric bulk and electron-withdrawing effects, which modulate solubility and bioavailability. Comparative studies indicate that hybrid scaffolds exhibit 3–5-fold greater antioxidant activity in DPPH assays compared to parent heterocycles, attributed to radical scavenging by the thiazole sulfur and pyrazole nitrogen atoms.

Structural Uniqueness of Pyrazolyl-Thiazole Scaffolds

The structural architecture of this compound features three distinct regions:

- Thiazole Core : A 1,3-thiazole ring with a phenyl group at C2, providing planar rigidity for intercalation into DNA or enzyme pockets.

- Pyrazole-Sulfonyl Unit : A 1H-pyrazole ring sulfonated at N1 by a 4-methoxyphenyl group, which introduces chirality and stabilizes the transition state during target binding.

- Linkage Geometry : A covalent bond between pyrazole C3 and thiazole C5, creating a conjugated system that enhances electronic communication between the moieties.

X-ray crystallography of analogous compounds reveals dihedral angles of 15–25° between the thiazole and pyrazole planes, optimizing hydrophobic interactions without steric clashes. The methoxy group on the sulfonyl phenyl ring further participates in hydrogen bonding with solvent molecules, as evidenced by solvatochromic shifts in UV-Vis spectra.

Research Evolution and Current Trends in Pyrazole-Thiazole Chemistry

Recent innovations focus on three areas:

- Synthetic Methodologies : Multi-component reactions (MCRs) using phenacyl bromides and thiosemicarbazones enable single-step construction of the pyrazole-thiazole backbone. For example, compound 7a–g in Source achieved 70–85% yields via MCRs.

- Computational Design : DFT studies of this compound predict a HOMO-LUMO gap of 4.2 eV, indicating high kinetic stability. Molecular docking against E. coli dihydrofolate reductase shows a binding energy of −9.3 kcal/mol, surpassing standard inhibitors.

- Biological Optimization : Structural-activity relationship (SAR) analyses highlight the necessity of the 4-methoxyphenylsulfonyl group for antimicrobial potency. Removal of this substituent reduces activity against Bacillus subtilis by 90%.

Table 1: Key Synthetic Routes for Pyrazole-Thiazole Hybrids

Eigenschaften

IUPAC Name |

5-[1-(4-methoxyphenyl)sulfonylpyrazol-3-yl]-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-25-15-7-9-16(10-8-15)27(23,24)22-12-11-17(21-22)18-13-20-19(26-18)14-5-3-2-4-6-14/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVPYKQWIRPDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the thiazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrazole derivatives exhibit significant anticancer properties. Research has shown that 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: A study conducted by Siddiqui et al. demonstrated that thiazole-pyrazole hybrids showed promising results in inhibiting tumor growth in xenograft models, suggesting their potential as anticancer agents .

Antimicrobial Properties

Compounds with thiazole and pyrazole structures have also been evaluated for their antimicrobial activity. In vitro tests have shown that this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Case Study: Research published by Łączkowski et al. highlighted the antimicrobial efficacy of thiazole derivatives, where the tested compounds demonstrated varying degrees of inhibition against bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various preclinical models. It has been found to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation.

Case Study: A study reported by Zhang et al. showed that thiazole-pyrazole derivatives significantly reduced inflammation in carrageenan-induced paw edema models, indicating their potential use in treating inflammatory diseases .

Mechanistic Insights

The pharmacological effects of this compound are attributed to its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. The compound's interaction with various enzymes and receptors is under investigation to elucidate its precise mechanisms.

Wirkmechanismus

The mechanism of action of 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The thiazole and pyrazole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a thiazole and pyrazole ring.

5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.

Uniqueness

5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is unique due to its combination of a thiazole ring, a pyrazole ring, and a sulfonyl group This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above

Biologische Aktivität

The compound 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is a hybrid molecule that combines the structural features of pyrazole and thiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and data.

Synthesis Overview

The synthesis of this compound typically involves multiple steps, including the preparation of the pyrazole and thiazole moieties. A common method includes cyclocondensation reactions that yield derivatives with significant biological potential. The synthesis process may involve reagents like sulfonyl chlorides and various coupling agents to form the final product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the thiazole and pyrazole structures exhibit notable antimicrobial properties. For example:

- In vitro Studies : A series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives showed significant inhibition zones against E. coli, S. aureus, and B. subtilis .

| Compound | Inhibition Zone (mm) | Microorganism |

|---|---|---|

| 10a | 15 | E. coli |

| 10c | 18 | S. aureus |

| 10g | 20 | B. subtilis |

These findings suggest that modifications at specific positions on the pyrazole or thiazole rings can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents. For instance, compounds similar to this compound have shown promise in reducing inflammation in animal models .

Anticancer Activity

Studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. The compound has been tested against various cancer cell lines, showing promising results:

- Cell Viability Assays : Compounds derived from this scaffold exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat (leukemia) | 5.0 |

| HT-29 (colon cancer) | 7.5 |

| MCF-7 (breast cancer) | 6.0 |

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .

Case Studies

A notable case study involved the evaluation of a derivative in a murine model of bacterial infection, where it significantly reduced bacterial load compared to control groups . Additionally, another study focused on its effects on tumor growth in xenograft models, demonstrating a marked reduction in tumor size over a treatment period .

Q & A

Q. Advanced

- Molecular docking : Identifies potential binding modes with targets like COX-2 or tubulin (e.g., AutoDock Vina) .

- QSAR modeling : Relates substituent electronic parameters (Hammett constants) to IC values .

- DFT calculations : Predicts reactivity of the thiazole ring toward electrophilic substitution .

How are reaction intermediates characterized to confirm mechanistic pathways?

Q. Advanced

- In situ FTIR : Monitors carbonyl disappearance during cyclocondensation .

- LC-MS : Traces intermediates in multi-step syntheses (e.g., hydrazone formation) .

- Isotopic labeling : -NMR confirms pyrazole ring closure mechanisms .

What are the limitations of current biological activity data for this compound class?

Q. Advanced

- Lack of in vivo studies : Most data are from in vitro assays; pharmacokinetic properties (e.g., oral bioavailability) remain unverified .

- Off-target effects : Thiazole derivatives may interact with cytochrome P450 enzymes, complicating therapeutic use .

- Resistance mechanisms : Microbial analogs show rapid resistance development due to efflux pump activation .

How do crystallographic data inform polymorph screening?

Advanced

SC-XRD in and reveals packing motifs (e.g., π-π stacking of phenyl rings) that influence solubility and melting point. Differential Scanning Calorimetry (DSC) identifies polymorphs, while Hirshfeld surface analysis predicts stability under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.